molecular formula C19H20FNO2 B2834217 N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide CAS No. 882073-09-8

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2834217
CAS No.: 882073-09-8
M. Wt: 313.372
InChI Key: RAGYOWUHCFNIJJ-YRNVUSSQSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluoro-substituted phenyl group and a propoxy-substituted phenyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide typically involves the reaction of 3-fluoro-4-methylaniline with 3-(4-propoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The fluoro and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and propoxy groups may enhance binding affinity and specificity, leading to the modulation of biological pathways. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide
  • N-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide
  • N-(3-fluoro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide is unique due to the specific combination of fluoro and propoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds. These unique features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(E)-N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-3-12-23-17-9-5-15(6-10-17)7-11-19(22)21-16-8-4-14(2)18(20)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGYOWUHCFNIJJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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